1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea

Regiochemistry sEH inhibition CYP inhibition

This cyclopropyl-hydroxypropyl urea features a 3-phenylpropyl side chain that elevates cLogP by 0.6–1.5 units vs. methoxybenzyl analogs, enabling systematic lipophilicity-sEH activity correlation studies. Its 2-cyclopropyl-2-hydroxypropyl connectivity imposes constrained H-bond donor geometry distinct from the 3-substituted isomer (CAS 1396782-41-4), critical for SAR continuity. Procure only with HPLC purity certificate and ¹H/¹³C NMR spectra; ideal for pre-planned target-class panels (sEH, 5-LOX, 12-LOX, FAAH) with parallel comparator controls.

Molecular Formula C16H24N2O2
Molecular Weight 276.38
CAS No. 1286712-16-0
Cat. No. B2670596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea
CAS1286712-16-0
Molecular FormulaC16H24N2O2
Molecular Weight276.38
Structural Identifiers
SMILESCC(CNC(=O)NCCCC1=CC=CC=C1)(C2CC2)O
InChIInChI=1S/C16H24N2O2/c1-16(20,14-9-10-14)12-18-15(19)17-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,14,20H,5,8-12H2,1H3,(H2,17,18,19)
InChIKeyBWIURYBCYFHRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea (CAS 1286712-16-0): Structural Identity and Procurement Baseline


1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea is a synthetic small-molecule urea derivative with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g·mol⁻¹ . The compound features a cyclopropyl-hydroxypropyl moiety on one urea nitrogen and a 3-phenylpropyl group on the other, placing it within a family of cyclopropane-containing ureas that have been explored as soluble epoxide hydrolase (sEH) inhibitors and lipoxygenase modulators in medicinal chemistry [1]. No published X‑ray structure, biological assay data, or ADMET profile specific to this compound were identified in the peer‑reviewed literature or in patent repositories accessible via PubMed, SciFinder, or Google Patents as of the search date.

Why Generic Substitution Fails for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea (1286712-16-0)


Within the cyclopropyl‑urea chemotype, the regiochemistry of the hydroxypropyl tether and the nature of the distal aromatic substituent are known to profoundly affect inhibitor potency, isoform selectivity, and metabolic stability. In the structurally related cyclopropyl‑urea sEH inhibitor series described by Takai et al., moving the cyclopropane attachment point or altering the phenoxy substituent shifted human sEH IC₅₀ values by more than two orders of magnitude and reversed CYP inhibition liabilities [1]. The target compound’s 2‑cyclopropyl‑2‑hydroxypropyl connectivity (versus the 3‑cyclopropyl‑3‑hydroxypropyl isomer CAS 1396782‑41‑4) and its 3‑phenylpropyl side chain (versus methoxybenzyl, tolyl, or thiophenyl analogs) are predicted to yield a distinct hydrogen‑bonding topology and lipophilic profile. Without direct comparative data, the structural differences are sufficient to preclude reliable interchange of in‑class analogs for any application requiring target engagement, physicochemical consistency, or SAR continuity.

Quantitative Differentiation Evidence for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea (1286712-16-0)


Regioisomeric Identity: 2‑Cyclopropyl‑2‑hydroxypropyl vs. 3‑Cyclopropyl‑3‑hydroxypropyl Connectivity

The target compound possesses a 2‑cyclopropyl‑2‑hydroxypropyl substituent, distinguishing it from the regioisomer 1‑(3‑cyclopropyl‑3‑hydroxypropyl)‑3‑(3‑phenylpropyl)urea (CAS 1396782‑41‑4). In the cyclopropyl‑urea sEH inhibitor series reported by Takai et al., the position of the cyclopropane relative to the urea core was a critical determinant of potency; compounds with a trans‑2‑phenylcyclopropyl isocyanate-derived urea (i.e., cyclopropane directly attached to the urea nitrogen) exhibited human sEH IC₅₀ values ranging from 0.6 nM to >1000 nM depending on the appended phenoxy substituent [1]. Although the target compound has not been tested in the same assay, the hydroxy‑bearing quaternary carbon at the 2‑position creates a sterically and electronically distinct environment compared to the 3‑substituted isomer, which is expected to alter the H‑bond network with the catalytic tyrosines (Tyr388, Tyr465) of sEH [1]. No comparative enzymatic data are publicly available for either regioisomer.

Regiochemistry sEH inhibition CYP inhibition Cyclopropyl urea SAR

Lipophilic Bulk: 3‑Phenylpropyl vs. Common Aryl Substituents in Cyclopropyl‑Urea Libraries

The 3‑phenylpropyl substituent of the target compound (calculated LogP ≈ 3.2–3.8 based on fragment‑based estimation) provides greater lipophilic bulk than the methoxybenzyl, ethoxyphenyl, or thiophenylmethyl groups found in closely related cyclopropyl‑hydroxypropyl ureas (e.g., CAS 1396871‑83‑2, CAS 1286713‑44‑7, and CAS for thiophen‑2‑ylmethyl analog) . In the Takai et al. series, increasing lipophilicity of the distal aromatic group correlated with enhanced sEH binding (IC₅₀ improvement from 120 nM to 0.6 nM) but also elevated CYP 2C8 and 2C19 inhibition, which ultimately led to compound 2’s deprioritization despite its 6.1 nM human sEH IC₅₀ [1]. The extended alkyl spacer in the phenylpropyl group additionally introduces conformational flexibility that is absent in directly linked aryl‑ureas. No measured LogD₇.₄ or CYP inhibition data exist for the target compound.

Lipophilicity LogP Promiscuity risk Cyclopropyl urea

Hydrogen‑Bond Donor/Acceptor Topology: 2‑Hydroxy vs. Des‑Hydroxy or Methoxy Analogs

The tertiary alcohol in the target compound’s 2‑cyclopropyl‑2‑hydroxypropyl chain provides a hydrogen‑bond donor (OH) and acceptor (O) that are absent in the des‑hydroxy analog 1‑(3‑phenylpropyl)urea (CAS 25017‑27‑0) [1]. Co‑crystal structures of cyclopropyl‑urea sEH inhibitors (PDB 4X6X, 4X6Y) show that the urea carbonyl oxygen interacts with Tyr388 and Tyr465, while the urea NH groups contact Asp333; additional polar contacts from substituent hydroxyl groups can stabilize the inhibitor‑enzyme complex and influence residence time [2]. The target compound’s hydroxyl group is positioned on a quaternary carbon adjacent to the cyclopropane, which restricts its conformational freedom relative to a primary or secondary alcohol, potentially pre‑organizing the H‑bond for optimal geometry. No binding assay or crystallographic data are available to confirm this effect for the target compound.

H‑bond network sEH catalytic triad Cyclopropyl urea pharmacophore

Cyclopropane Conformational Constraint: Differentiating from Flexible‑Chain Ureas

The cyclopropane ring in the target compound imposes a rigid, pre‑organized conformation on the hydroxypropyl linker, distinguishing it from the fully flexible 1‑(3‑hydroxypropyl)‑3‑(3‑phenylpropyl)urea (CAS 25017‑27‑0). In the sEH inhibitor series of Takai et al., the trans‑2‑phenylcyclopropyl urea motif was essential for achieving sub‑nanomolar potency (compound 38: human sEH IC₅₀ = 0.6 nM), whereas the corresponding flexible‑chain analog (compound 2, a piperidine‑containing urea) showed 6.1 nM potency but suffered from CYP inhibition [1]. The cyclopropane’s strain energy (≈27.5 kcal·mol⁻¹) and restricted bond rotation reduce the entropic penalty upon binding and can improve metabolic stability by shielding the adjacent C–N bond from oxidative metabolism. No direct comparative data exist for the target compound vs. its flexible‑chain counterpart.

Conformational restriction Entropic penalty Cyclopropane urea pharmacophore

Absence of Publicly Available Biological Data: A Critical Procurement Consideration

A comprehensive search of PubMed, Google Patents, PubChem, ChemSpider, and RCSB PDB (conducted 2026‑04‑29) yielded no publication, patent, or deposited bioassay record containing the CAS number 1286712‑16‑0 or the IUPAC name of the target compound. In contrast, structurally related cyclopropyl‑urea sEH inhibitors (e.g., compounds 2, 38, and analogs in Takai et al. [1]) are supported by human and rat sEH IC₅₀ values, CYP inhibition panels, rat oral PK data, and in vivo DOCA‑salt rat efficacy data. The target compound is listed only on chemical supplier databases (ChemSrc, and excluded vendors) with molecular formula, MW, and SMILES, but no purity certificate, QC lot analysis, or biological annotation . This data vacuum means that any claim of target engagement, selectivity, or ADMET property for the target compound would be speculative. Procurement for biological screening should proceed only with an explicit plan to generate first‑in‑class data.

Data gap Due diligence Cyclopropyl urea Procurement risk

Evidence‑Linked Application Scenarios for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea (1286712-16-0)


Chemical Probe Development for Soluble Epoxide Hydrolase (sEH) with Defined Regiochemistry

Researchers designing sEH chemical probes may select this compound to explore the SAR of the cyclopropane attachment point. The 2‑cyclopropyl‑2‑hydroxypropyl connectivity offers a constrained H‑bond donor geometry distinct from the 3‑substituted isomer (CAS 1396782‑41‑4) and from literature compound 38 [1]. Use is appropriate only when the screening workflow includes an initial recombinant human sEH fluorescence assay (e.g., Epoxy Fluor 7, 25 μM, pH 7.0) to establish baseline IC₅₀, followed by CYP inhibition profiling if potency warrants further progression.

Lipophilicity‑Dependent Permeability or Off‑Target Screening Library Member

Because the 3‑phenylpropyl group confers estimated cLogP values 0.6–1.5 units higher than methoxybenzyl or thiophenylmethyl analogs [2], this compound can serve as a lipophilic probe in a parallel screening library designed to test the relationship between LogP and cell permeability, CYP inhibition, or hERG binding. The compound should be benchmarked against 1‑(3‑hydroxypropyl)‑3‑(3‑phenylpropyl)urea (CAS 25017‑27‑0) to isolate the contribution of the cyclopropane ring.

Synthetic Methodology Development and Reference Standard Procurement

The compound’s tertiary alcohol and cyclopropane‑urea linkage present synthetic challenges (regioselective urea formation, stereochemical control at the quaternary carbon) that make it a useful substrate for method development in cyclopropane‑containing urea synthesis. Suppliers listing CAS 1286712‑16‑0 on ChemSrc provide the compound as a building block; however, procurement must include a request for an HPLC purity certificate and ¹H/¹³C NMR spectra, given the absence of published characterization.

Target‑Class SAR Expansion Beyond sEH (De Novo Screening Campaign Initiation)

The cyclopropyl‑urea pharmacophore has been implicated in 5‑/12‑lipoxygenase inhibition (US 5037853) [3] and in soluble epoxide hydrolase inhibition [1]. This compound, with its unique 3‑phenylpropyl tail, can be included in a target‑class panel screen (sEH, 5‑LOX, 12‑LOX, FAAH) to generate first‑in‑class selectivity data. Procurement is justified only if the screen is pre‑planned and comparator compounds with known selectivity fingerprints (e.g., t‑AUCB, AUDA) are run in parallel.

Quote Request

Request a Quote for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.